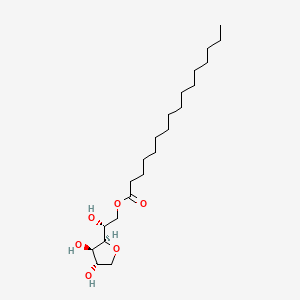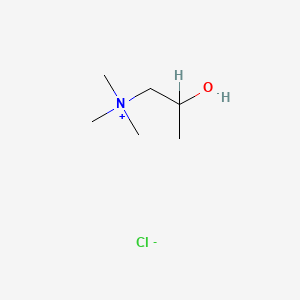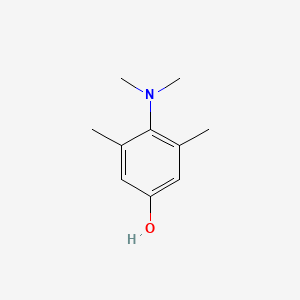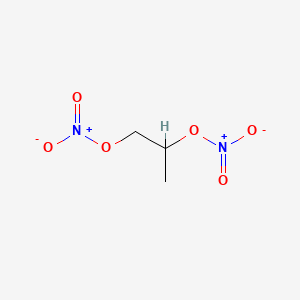
DX-52-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DX-52-1 is a cyanated derivative of quinocarmycin, a compound isolated from cultures of Streptomyces melanovinaceus . It has shown significant efficacy against melanoma cell lines and melanoma xenografts in mice . This compound has been selected for preclinical development due to its promising anti-cancer properties .
Méthodes De Préparation
The preparation of DX-52-1 involves the cyanation of quinocarmycin. Industrial production methods for this compound are not extensively documented, but the process generally involves standard organic synthesis techniques such as cyanation reactions under controlled conditions .
Analyse Des Réactions Chimiques
DX-52-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
DX-52-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of DX-52-1 involves the inhibition of cell migration by targeting radixin and galectin-3 . Radixin is a member of the ezrin/radixin/moesin family of membrane-cytoskeleton linker proteins that participate in signal transduction pathways . This compound binds specifically and covalently to the C-terminal region of radixin, disrupting its interactions with actin filaments and the cell adhesion molecule CD44 . Additionally, this compound targets galectin-3, a multifunctional protein involved in cell motility .
Comparaison Avec Des Composés Similaires
DX-52-1 is unique in its dual targeting of radixin and galectin-3, which distinguishes it from other quinocarmycin analogs. Similar compounds include:
The parent compound from which this compound is derived.
KW2152: Another quinocarmycin analog with similar anti-cancer properties.
These compounds share structural similarities with this compound but differ in their specific molecular targets and mechanisms of action .
Propriétés
Formule moléculaire |
C19H23N3O4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |
Clé InChI |
YGWHMSNGVVTUIT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Synonymes |
8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl- DX 52-1 DX-52-1 NSC 607097 NSC-607097 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
![(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B1221229.png)






